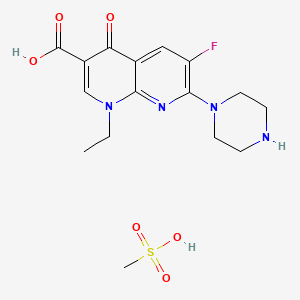
(R)-1-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of bromine and chlorine substituents on a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-bromo-5-chlorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a reducing agent like sodium borohydride (NaBH4) in the presence of a suitable amine source.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-1-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-amine may involve large-scale reductive amination processes, followed by efficient chiral resolution methods to ensure high yield and purity of the desired enantiomer.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine and chlorine substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
®-1-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound is utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of ®-1-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and chlorine substituents on the phenyl ring enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways.
類似化合物との比較
Similar Compounds
- ®-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine
- ®-1-(3-Bromo-5-iodophenyl)-2-methylpropan-1-amine
- ®-1-(3-Chloro-5-fluorophenyl)-2-methylpropan-1-amine
Uniqueness
®-1-(3-Bromo-5-chlorophenyl)-2-methylpropan-1-amine is unique due to the specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C10H13BrClN |
|---|---|
分子量 |
262.57 g/mol |
IUPAC名 |
(1R)-1-(3-bromo-5-chlorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H13BrClN/c1-6(2)10(13)7-3-8(11)5-9(12)4-7/h3-6,10H,13H2,1-2H3/t10-/m1/s1 |
InChIキー |
NHJAPRRFOVJECP-SNVBAGLBSA-N |
異性体SMILES |
CC(C)[C@H](C1=CC(=CC(=C1)Br)Cl)N |
正規SMILES |
CC(C)C(C1=CC(=CC(=C1)Br)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate](/img/structure/B12846253.png)
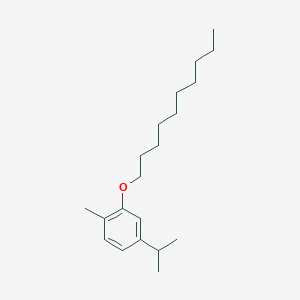
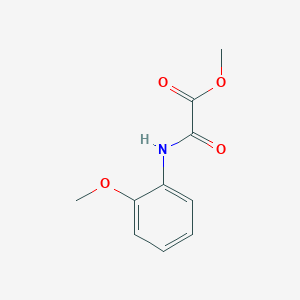

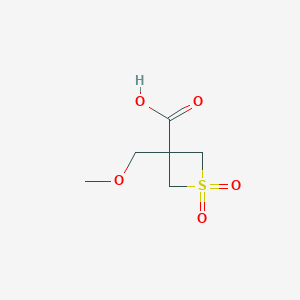

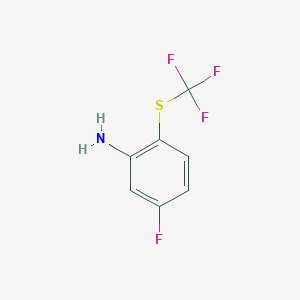
![(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide](/img/structure/B12846288.png)
![4-[(4-Chlorobenzylidene)amino]benzonitrile](/img/structure/B12846292.png)
